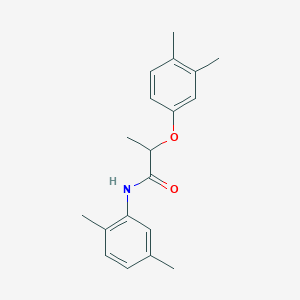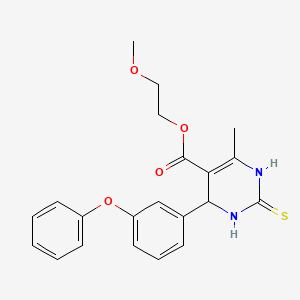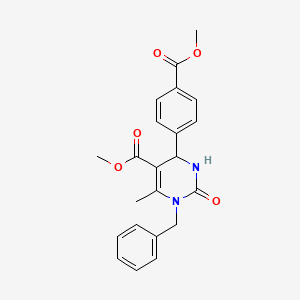
2-(3,4-dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.172878976 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Chemical Properties
The study of crystal structures plays a vital role in understanding the physical and chemical properties of compounds. For instance, the crystal structure of a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, was analyzed to determine its herbicidal activity. This compound was synthesized with a 66% isolated yield and found effective in herbicidal applications, highlighting the importance of crystal structure analysis in agricultural chemistry (Liu et al., 2008).
Biochemical and Pharmacological Effects
Biochemical and pharmacological studies of structurally related compounds can provide insights into potential applications of 2-(3,4-dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide in medicine. For example, 1-(2, 6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino)propane hydrochloride (DDPH) has been researched for its effects on L-type calcium current (ICa) and sodium current (INa) in guinea pig ventricular myocytes, indicating its potential in cardiovascular pharmacology (X. Hu & J. Qian, 2001).
Antidepressant Potential
The antidepressant potential of compounds is another area of interest. N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a compound with a structural motif similar to this compound, was identified as a potential antidepressant with reduced side effects. This suggests that related compounds might also hold promise in the treatment of depression (D. M. Bailey et al., 1985).
Molecular Probes and Dyes
The development of fluorescent molecular probes and dyes is crucial for bioimaging and diagnostic applications. Compounds such as 2,5-Diphenyloxazoles, which share functional groups with this compound, have been prepared as new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, useful for studying biological events and processes (Z. Diwu et al., 1997).
Inorganic Chemistry and Material Science
In material science and inorganic chemistry, the ligand effects on the structures of extended networks of transition-metal ions incorporating dicyanamide-containing compounds demonstrate the complexity and versatility of these chemical systems. Such studies can lead to the development of novel materials with specific magnetic or electronic properties, indicative of the broader applicability of compounds like this compound in material science (D. Armentano et al., 2006).
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12-6-7-14(3)18(10-12)20-19(21)16(5)22-17-9-8-13(2)15(4)11-17/h6-11,16H,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDOSRMBVNBZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)OC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[(2-butan-2-ylphenyl)carbamothioyl]benzamide](/img/structure/B4052808.png)
![N-(oxolan-2-ylmethyl)-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B4052815.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride](/img/structure/B4052827.png)


![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B4052854.png)


![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]propanamide](/img/structure/B4052873.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4052877.png)
![METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE](/img/structure/B4052885.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4052893.png)
